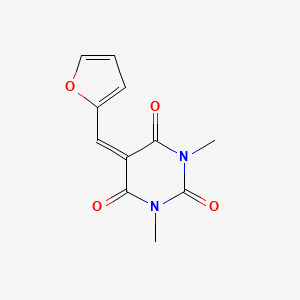
5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is an organic compound that features a furan ring attached to a pyrimidine trione structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of furan-2-carbaldehyde with 1,3-dimethylbarbituric acid under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
科学研究应用
5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:
作用机制
The mechanism of action of 5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The exact molecular pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
- (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione
Uniqueness
5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its combination of a furan ring and a pyrimidine trione structure. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.
生物活性
5-(furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (CAS Number: 63987-50-8) is a heterocyclic compound notable for its potential biological activities. This compound integrates a furan ring with a pyrimidine derivative, contributing to its unique properties and applications in medicinal chemistry. The molecular formula of this compound is C11H10N2O4, with a molecular weight of approximately 234.21 g/mol .
The compound exhibits the following chemical properties:
- Molecular Weight : 234.208 g/mol
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 344.1 ± 52.0 °C at 760 mmHg
- Flash Point : 161.9 ± 30.7 °C .
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. Studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. For example, GI50 values (the concentration required to inhibit cell growth by 50%) have been reported in the nanomolar range for certain derivatives .
Case Study :
A study evaluating the antiproliferative effects of similar compounds found that modifications to the furan and pyrimidine structures significantly enhanced their activity against human cancer cells .
Antimicrobial Activity
The compound also shows promising antimicrobial properties against a variety of microorganisms. This aspect is particularly important as it opens avenues for developing new therapeutic agents targeting bacterial infections .
Synthesis and Experimental Procedures
The synthesis of this compound typically involves the reaction of furan derivatives with dimethylbarbituric acid under controlled conditions to yield high-purity products. The process may include:
- Mixing furan derivatives with dimethylbarbituric acid in an appropriate solvent.
- Heating under reflux to facilitate the reaction.
- Purification through crystallization or chromatography to obtain the final product.
Comparative Analysis of Related Compounds
Several compounds share structural similarities with this compound. The following table summarizes their unique features and biological activities:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-(4-nitrophenyl)furan-2-ylmethylene)pyrimidine-2,4,6(1H,3H,5H)-trione | Contains a nitrophenyl group | Antimicrobial activity | Enhanced solubility properties |
| 5-(indolin-3-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | Indole substitution | Anticancer activity | Potential for varied bioactivity |
| 5-(thiophen-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | Thiophene ring inclusion | Antiviral properties | Variability in electronic properties |
The mechanisms by which these compounds exert their biological effects often involve interaction studies focusing on binding affinity and efficacy against specific biological targets. These studies are crucial for understanding how modifications to the compound can enhance or alter its biological activity .
属性
IUPAC Name |
5-(furan-2-ylmethylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-12-9(14)8(6-7-4-3-5-17-7)10(15)13(2)11(12)16/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYCUNGRNDXOOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CO2)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














